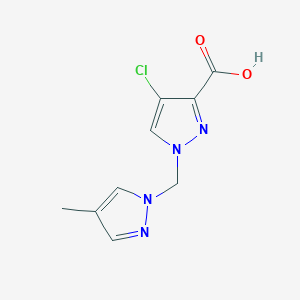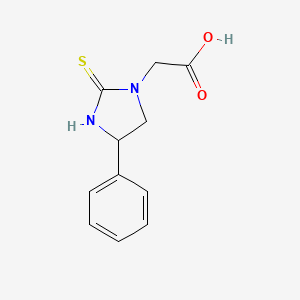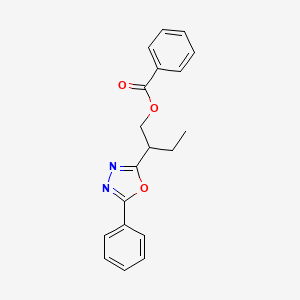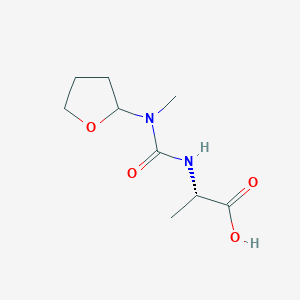
(Methyl(tetrahydrofuran-2-yl)carbamoyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methyl(tetrahydrofuran-2-yl)carbamoyl)-L-alanine is a compound that belongs to the class of carbamoyl amino acids. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of the carbamoyl group and the L-alanine moiety makes this compound interesting for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(tetrahydrofuran-2-yl)carbamoyl)-L-alanine typically involves the reaction of tetrahydrofuran derivatives with carbamoyl chloride and L-alanine. One common method involves the use of (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate . The reaction conditions often include the use of a base such as triethylamine and solvents like 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Methyl(tetrahydrofuran-2-yl)carbamoyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(Methyl(tetrahydrofuran-2-yl)carbamoyl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Methyl(tetrahydrofuran-2-yl)carbamoyl)-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring and carbamoyl group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds also contain a five-membered ring and exhibit similar biological activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(Methyl(tetrahydrofuran-2-yl)carbamoyl)-L-alanine is unique due to its specific combination of the tetrahydrofuran ring and the carbamoyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H16N2O4 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
(2S)-2-[[methyl(oxolan-2-yl)carbamoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-6(8(12)13)10-9(14)11(2)7-4-3-5-15-7/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t6-,7?/m0/s1 |
Clave InChI |
MIZGWZRNQLGAKS-PKPIPKONSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)N(C)C1CCCO1 |
SMILES canónico |
CC(C(=O)O)NC(=O)N(C)C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


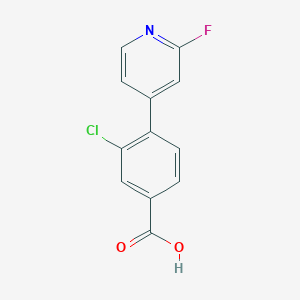
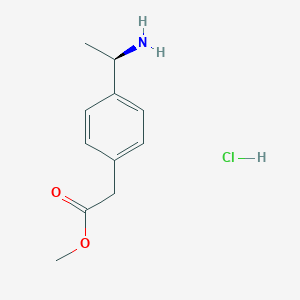
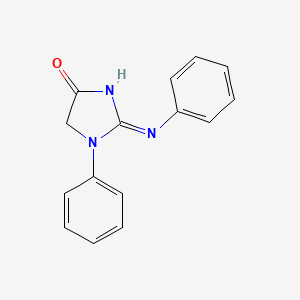

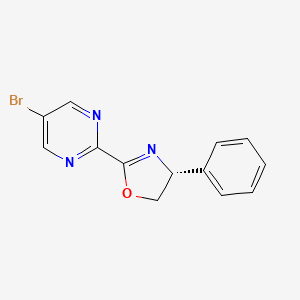
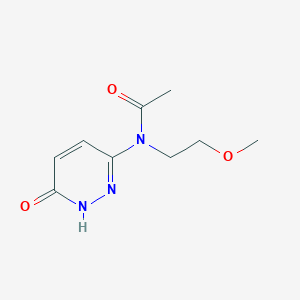
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
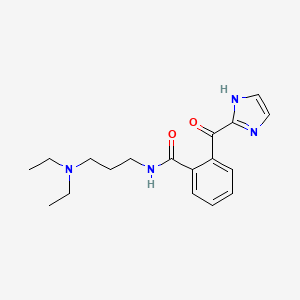
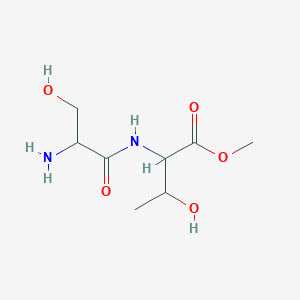
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
